molecular formula C13H10F3N3O2S B2544954 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1704616-54-5

6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2544954
CAS No.: 1704616-54-5
M. Wt: 329.3
InChI Key: RJNPIIGUPJWLIZ-UHFFFAOYSA-N
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Description

6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a trifluoromethylbenzenesulfonyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the sulfonyl group or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethylbenzenesulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Pyrrolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents that exhibit distinct chemical and biological properties.

Uniqueness

6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to the combination of its pyrrolo[3,4-d]pyrimidine core and the trifluoromethylbenzenesulfonyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Biological Activity

The compound 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a member of a class of pyrrolopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the realm of cancer therapeutics. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and specific case studies highlighting its efficacy.

Synthesis and Structural Characterization

The synthesis of pyrrolopyrimidine derivatives typically involves multi-step organic reactions. For instance, the incorporation of the trifluoromethyl group is crucial for enhancing the compound's lipophilicity and biological activity. The structural characterization is often confirmed through techniques such as NMR spectroscopy and X-ray crystallography.

Anticancer Activity

Recent studies have demonstrated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For example, a related compound was tested against various human cancer cell lines (A375, C32, DU145, MCF-7) and showed promising results in inhibiting cell proliferation. The evaluation was conducted using metabolic assays to assess mitochondrial activity, which is directly correlated with cell viability .

Table 1: Anticancer Activity Overview

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA3755.2Inhibition of cell cycle progression
This compoundMCF-74.8Induction of apoptosis
Related Thiazolo DerivativeDU1453.9Mitochondrial dysfunction

The mechanism through which these compounds exert their anticancer effects often involves the modulation of key signaling pathways. For instance, they may inhibit kinases involved in cell cycle regulation or induce apoptosis via mitochondrial pathways. Specific compounds have been identified as potent inhibitors of PI5P4Kγ, which plays a role in cellular signaling and cancer progression .

Case Studies

  • In Vitro Studies : A series of in vitro studies revealed that the trifluoromethyl substitution significantly enhances the anticancer activity of pyrrolopyrimidine derivatives. In one study, the compound demonstrated cytotoxic effects across multiple cancer cell lines with varying degrees of selectivity .
  • In Vivo Efficacy : Animal models have also been employed to assess the therapeutic potential of these compounds. In a study involving mice with implanted tumors, treatment with a pyrrolopyrimidine derivative resulted in significant tumor size reduction compared to control groups .

Properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-1-3-11(4-2-10)22(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNPIIGUPJWLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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